Tris(phenylthio)methane

Descripción general

Descripción

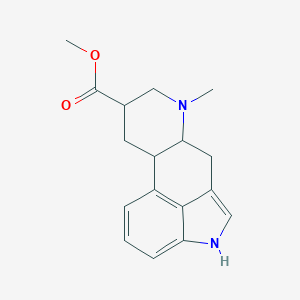

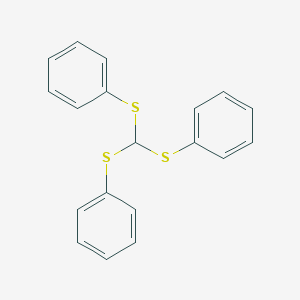

Tris(phenylthio)methane, also known as Triphenyl trithioorthoformate, is an organic compound with the linear formula (C6H5S)3CH . It has a molecular weight of 340.53 . It is a formylating reagent and has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines via activated Pictet-Spengler cyclization and homoallylchalcogenoacetals via reaction with allylsilanes in the presence of a Lewis acid .

Synthesis Analysis

Tris(phenylthio)methane is a formylating reagent that reacts with ethyl formate to produce the nitro compound . It is used in the preparation of β-amino acids and as an asymmetric synthesis catalyst . Tris(phenylthio)methane can be used as a polymerization initiator for metathesis reactions, such as the Suzuki reaction .Molecular Structure Analysis

The Tris(phenylthio)methane molecule contains a total of 40 bonds. There are 24 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 3 sulfides . The 2D chemical structure image of Tris(phenylthio)methane is also called skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis

Tris(phenylthio)methane has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines via activated Pictet-Spengler cyclization . It has also been used in the preparation of homoallylchalcogenoacetals via reaction with allylsilanes in the presence of a Lewis acid .Physical And Chemical Properties Analysis

Tris(phenylthio)methane is a solid substance with a melting point of 39-41 °C (lit.) . Its SMILES string is S(C(Sc1ccccc1)Sc2ccccc2)c3ccccc3 .Aplicaciones Científicas De Investigación

Preparation of 1-phenylthio-tetrahydroisoquinolines

Tris(phenylthio)methane has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines . This process involves an activated Pictet-Spengler cyclization . The Pictet-Spengler reaction is a chemical reaction used to synthesize tetrahydroisoquinolines, isoquinoline alkaloids, and other heterocyclic compounds. This application of Tris(phenylthio)methane could be significant in the synthesis of complex organic molecules, particularly in pharmaceutical research.

Synthesis of Homoallylchalcogenoacetals

Another application of Tris(phenylthio)methane is in the synthesis of homoallylchalcogenoacetals . This reaction involves the use of allylsilanes in the presence of a Lewis acid . Homoallylchalcogenoacetals are useful intermediates in organic synthesis, and this application could be important in the development of new synthetic methodologies.

Safety and Hazards

Tris(phenylthio)methane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin, eyes, or clothing, and use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Mode of Action

Tris(phenylthio)methane is known to act as a formylating reagent . It reacts with other compounds, such as ethyl formate, to produce various products . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other compounds involved .

Biochemical Pathways

Tris(phenylthio)methane has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines via activated Pictet-Spengler cyclization . It has also been used to prepare homoallylchalcogenoacetals via reaction with allylsilanes in the presence of a Lewis acid . These reactions suggest that Tris(phenylthio)methane may affect various biochemical pathways, particularly those involving these compounds .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of Tris(phenylthio)methane’s action are largely dependent on the specific reactions it is involved in. For example, in the preparation of 1-phenylthio-tetrahydroisoquinolines, Tris(phenylthio)methane contributes to the formation of a new carbon-nitrogen bond .

Action Environment

The action, efficacy, and stability of Tris(phenylthio)methane can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .

Propiedades

IUPAC Name |

bis(phenylsulfanyl)methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHDHPBEXTHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346848 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(phenylthio)methane | |

CAS RN |

4832-52-4 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(phenylthio)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Tris(phenylthio)methane in organic synthesis?

A1: Tris(phenylthio)methane acts as a precursor to tris(phenylthio)methyllithium, a valuable reagent for various synthetic transformations. [, ] This lithium derivative serves as a nucleophilic carboxylating agent for specific carbonyl compounds and alkyl halides, effectively introducing a carboxyl group into the target molecule. [, ]

Q2: How is Tris(phenylthio)methyllithium generated and what are its characteristics?

A2: Tris(phenylthio)methyllithium is typically prepared by reacting tris(phenylthio)methane with butyllithium. [] This reagent is highly reactive and not isolable; it decomposes above 20°C, forming bis(phenylthio)carbene and lithium phenylthiolate. [] Due to its instability, it's generally prepared in situ and used immediately in subsequent reactions.

Q3: Can you elaborate on the reactivity of Tris(phenylthio)methyllithium and its synthetic applications?

A3: Tris(phenylthio)methyllithium exhibits diverse reactivity. It participates in nucleophilic additions, enabling the homologation of trialkylboranes, a process that increases the carbon chain length. [, ] This reagent also serves as a carbene precursor, offering pathways to unique carbene-mediated transformations. [] For instance, research highlights its application in a one-flask [2+1+2] cyclopentannulation reaction, showcasing its potential in constructing complex cyclic structures. []

Q4: What is the significance of the “thiophilic” addition in the context of Tris(phenylthio)methyllithium?

A4: Research has shown that Tris(phenylthio)methyllithium can be generated through the “thiophilic” addition of phenyllithium to diphenyl trithiocarbonate. [] This unique reactivity underscores the affinity of the anionic carbon center for sulfur atoms, highlighting the intricate interplay of electronic factors governing its reactivity.

Q5: What insights do degradation studies of related compounds like Hexakis(phenylthio)ethane provide about Tris(phenylthio)methyllithium?

A5: Studies on Hexakis(phenylthio)ethane, formed by coupling Tris(phenylthio)methyllithium derivatives, reveal a tendency for C-C bond dissociation upon heating. [] This observation suggests a potential pathway for the decomposition of Tris(phenylthio)methyllithium, leading to the formation of reactive intermediates like tris(arylthio)methyl radicals.

Q6: Can you describe any specific synthetic applications highlighting the utility of Tris(phenylthio)methane?

A6: Tris(phenylthio)methane plays a key role in the stereocontrolled synthesis of β2-amino acids. [] Specifically, the lithium salt of Tris(phenylthio)methane acts as a carboxyl synthetic equivalent, adding to sugar nitro olefins. This addition, followed by the reduction of the nitro group, provides access to polyhydroxylated β-amino acids, highlighting the versatility of Tris(phenylthio)methane in accessing valuable building blocks for complex molecule synthesis. []

Q7: What are the structural characteristics of Tris(phenylthio)methane?

A7: Tris(phenylthio)methane (C19H16S3) possesses a central carbon atom bonded to three phenylthio groups. [] Its molecular weight is 340.56 g/mol. [] While the provided research doesn't explicitly detail spectroscopic data, typical characterization involves NMR spectroscopy to ascertain purity and the absence of impurities like ethyl formate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

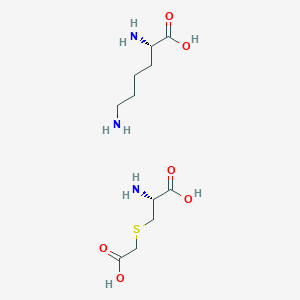

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)